molecular formula C13H23ClN2O2S B7640608 N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride

N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride

Cat. No. B7640608
M. Wt: 306.85 g/mol
InChI Key: BLIUQGUKUXIJAN-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride, commonly known as tetrabutylammonium sulfonamide, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a sulfonamide derivative that is widely used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of tetrabutylammonium sulfonamide is not fully understood. However, it is believed to act as a base in organic synthesis reactions, deprotonating the reactants and facilitating the formation of new bonds. As a catalyst, it is thought to interact with the reactants, lowering the activation energy required for the reaction to occur.
Biochemical and Physiological Effects:
Tetrabutylammonium sulfonamide has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care. It can cause skin and eye irritation and can be harmful if ingested or inhaled.

Advantages and Limitations for Lab Experiments

One of the main advantages of using tetrabutylammonium sulfonamide in lab experiments is its ability to facilitate the formation of carbon-carbon bonds, which is essential in many organic synthesis reactions. It is also relatively easy to handle and is readily available. However, its toxicity and potential hazards should be taken into consideration when handling it in the lab.

Future Directions

There are several future directions for research involving tetrabutylammonium sulfonamide. One area of interest is the development of new synthetic routes and applications for this compound. Another area of research is the study of its mechanism of action and potential uses as a catalyst in other chemical reactions. Additionally, there is potential for the development of new derivatives of tetrabutylammonium sulfonamide with improved properties and lower toxicity.

Synthesis Methods

Tetrabutylammonium sulfonamide can be synthesized by reacting tetrabutylammonium hydroxide with benzenesulfonyl chloride in the presence of a solvent such as dichloromethane. The resulting product is then treated with 3-aminopropylamine to yield the final product, tetrabutylammonium sulfonamide hydrochloride.

Scientific Research Applications

Tetrabutylammonium sulfonamide has been widely used in scientific research as a reagent in organic synthesis reactions. It is particularly useful in reactions that involve the formation of carbon-carbon bonds, such as the aldol condensation and Michael addition reactions. It has also been used as a catalyst in various chemical reactions, including the oxidation of alcohols and the reduction of ketones.

properties

IUPAC Name

N-(3-aminopropyl)-2-tert-butylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2S.ClH/c1-13(2,3)11-7-4-5-8-12(11)18(16,17)15-10-6-9-14;/h4-5,7-8,15H,6,9-10,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIUQGUKUXIJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.85 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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